molecular formula C17H24O4 B1325968 Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate CAS No. 898757-73-8

Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate

Cat. No. B1325968
M. Wt: 292.4 g/mol
InChI Key: JJLHRUXVNHYAGY-UHFFFAOYSA-N
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Description

Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate is a chemical compound that belongs to the family of esters. It has the molecular formula C17H24O4 .


Molecular Structure Analysis

The molecular structure of Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate consists of 17 carbon atoms, 24 hydrogen atoms, and 4 oxygen atoms . The exact structure can be found in various chemical databases .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Ethyl 6-aryl-3-ethoxy-6-oxo-2, 4-hexadienoates, related to Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate, have been synthesized using the Wittig reaction and oxidation processes. These compounds exhibit a range of chemical reactions, including transformation into various cyclopropanes, hexadienoates, pyran derivatives, and tetrahydropyridines, suggesting a versatile role in organic synthesis (Tanaka et al., 1996).

Key Chiral Synthons

  • Ethyl 5(S),6-Epoxy-3(R)-(methoxymethoxy)hexanoate, structurally similar to Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate, serves as a vital chiral synthon for Mevinolin and Compactin, highlighting its importance in the synthesis of biologically active molecules (Guindon et al., 1985).

Antimicrobial and Antifungal Applications

  • The ionic liquid-promoted synthesis of derivatives of Ethyl 4-(6-substituted-4-oxo-4H-chromen-3-yl)-6-methyl-2-thioxo/oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, which are structurally related to Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate, has shown significant antimicrobial and antifungal properties. This suggests potential applications in developing new antimicrobial agents (Tiwari et al., 2018).

Enzymatic Reduction in Synthesis

  • Biochemical approaches have been employed for the synthesis of compounds like Ethyl 5-(S)-hydroxyhexanoate, using enzymatic reduction methods. This indicates the potential for enzymatic processes in synthesizing and manipulating compounds related to Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate (Nanduri et al., 2001).

Novel Synthesis Methods

  • Novel synthesis methods, like the use of boric acid-catalyzed multi-component reactions in aqueous medium, have been applied to synthesize derivatives of ethyl 3-oxo-3-phenylpropanoate, indicating the evolving methodologies in synthesizing complex organic molecules related to Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate (Kiyani & Ghorbani, 2015).

Safety And Hazards

The safety and hazards associated with Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate are not specified in the search results. It’s always important to handle chemical compounds with care and refer to the Material Safety Data Sheet (MSDS) for specific safety information .

properties

IUPAC Name

ethyl 6-oxo-6-(4-propan-2-yloxyphenyl)hexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24O4/c1-4-20-17(19)8-6-5-7-16(18)14-9-11-15(12-10-14)21-13(2)3/h9-13H,4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJLHRUXVNHYAGY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCC(=O)C1=CC=C(C=C1)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20645790
Record name Ethyl 6-oxo-6-{4-[(propan-2-yl)oxy]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 6-oxo-6-(4-isopropoxyphenyl)hexanoate

CAS RN

898757-73-8
Record name Ethyl 4-(1-methylethoxy)-ε-oxobenzenehexanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898757-73-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 6-oxo-6-{4-[(propan-2-yl)oxy]phenyl}hexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20645790
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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